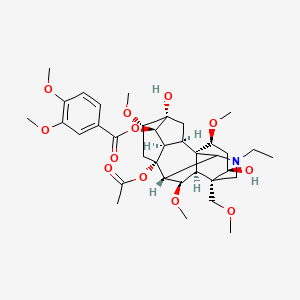
Pseudoaconitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudoaconitine is a diterpenoid.
Aplicaciones Científicas De Investigación
Pharmacological Properties
1. Anti-inflammatory Effects
Research indicates that pseudoaconitine exhibits potent anti-inflammatory properties. It has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated macrophages, suggesting its potential in managing inflammatory conditions. For instance, studies have demonstrated that compounds derived from Aconitum species can significantly reduce swelling in models of acute inflammation, outperforming conventional anti-inflammatory drugs like diclofenac sodium in some scenarios .
2. Analgesic Activity
This compound has been associated with analgesic effects through its action on voltage-dependent sodium channels. This mechanism involves the modulation of ion channels that are crucial for pain signaling. Research has shown that this compound can inhibit pain responses in various animal models, indicating its potential as a therapeutic agent for pain management .
3. Anticancer Properties
The anticancer potential of this compound is notable, particularly against various cancer cell lines. Studies have reported that this compound and related compounds can inhibit the proliferation of HepG2 (liver cancer), HeLa (cervical cancer), and other tumor cell lines in a dose-dependent manner . Additionally, extracts containing this compound have been effective against tumor growth in mouse models, enhancing survival rates in treated subjects .
Table 1: Summary of Key Studies on this compound
Case Study: Anti-inflammatory Mechanism
In a study investigating the anti-inflammatory properties of this compound, researchers utilized a mouse model with induced acute inflammation. The administration of this compound resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-α, demonstrating its efficacy as an anti-inflammatory agent .
Case Study: Analgesic Efficacy
Another study assessed the analgesic effects of this compound through behavioral tests in rodents subjected to nociceptive stimuli. The results indicated that this compound significantly reduced pain sensitivity, suggesting its potential application in clinical pain management .
Propiedades
Fórmula molecular |
C36H51NO12 |
|---|---|
Peso molecular |
689.8 g/mol |
Nombre IUPAC |
[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C36H51NO12/c1-9-37-16-33(17-42-3)23(39)13-24(45-6)36-20-14-34(41)25(46-7)15-35(49-18(2)38,27(30(36)37)28(47-8)29(33)36)26(20)31(34)48-32(40)19-10-11-21(43-4)22(12-19)44-5/h10-12,20,23-31,39,41H,9,13-17H2,1-8H3/t20-,23-,24+,25+,26-,27+,28+,29-,30?,31-,33+,34+,35-,36+/m1/s1 |
Clave InChI |
YVPYMQHYESYLIR-CERQHTHQSA-N |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |
SMILES isomérico |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |
SMILES canónico |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Sinónimos |
pseudaconine pseudaconitine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















